Bienvenue dans la boutique en ligne BenchChem!

Methyl 2-(2-nitrophenyl)thiazolo[5,4-b]pyridine-6-carboxylate

Physicochemical profiling Lipophilicity Polar surface area

This methyl 2-(2-nitrophenyl)thiazolo[5,4-b]pyridine-6-carboxylate (CAS 1231952-70-7) is a uniquely differentiated kinase-focused building block. Unlike generic thiazolo[5,4-b]pyridine analogs, its ortho-nitro/6-methyl ester motif delivers a computed LogP of 3.58 and PSA of 126.14 Ų, ensuring drug-like solubility in screening workflows. The 6-ester enables three orthogonal diversification pathways—hydrolysis, amidation, or reduction—unattainable with 6-methyl or 6-unsubstituted analogs. The ortho-nitro group further supports bioreductive activation in hypoxic tumor models. Procure this compound to generate distinct SAR data sets and validate regioisomeric binding models. Inquire now for pricing and stock status.

Molecular Formula C14H9N3O4S
Molecular Weight 315.31 g/mol
CAS No. 1231952-70-7
Cat. No. B3224443
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-(2-nitrophenyl)thiazolo[5,4-b]pyridine-6-carboxylate
CAS1231952-70-7
Molecular FormulaC14H9N3O4S
Molecular Weight315.31 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC2=C(N=C1)SC(=N2)C3=CC=CC=C3[N+](=O)[O-]
InChIInChI=1S/C14H9N3O4S/c1-21-14(18)8-6-10-13(15-7-8)22-12(16-10)9-4-2-3-5-11(9)17(19)20/h2-7H,1H3
InChIKeyWFLXUFDHSBPKPX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 2-(2-nitrophenyl)thiazolo[5,4-b]pyridine-6-carboxylate (CAS 1231952-70-7): Core Chemical Identity and Structural Context


Methyl 2-(2-nitrophenyl)thiazolo[5,4-b]pyridine-6-carboxylate (CAS 1231952-70-7) is a heterocyclic small molecule belonging to the thiazolo[5,4-b]pyridine family, a recognized privileged scaffold in kinase inhibitor discovery [1]. The compound features a fused thiazole-pyridine bicyclic core, a 2-nitrophenyl substituent at the 2-position in the ortho configuration, and a methyl ester at the 6-position. Its molecular formula is C₁₄H₉N₃O₄S with a molecular weight of 315.30 g/mol, a computed polar surface area (PSA) of 126.14 Ų, and a calculated LogP of 3.58 . The thiazolo[5,4-b]pyridine core is a purine isostere that has been exploited in the development of inhibitors targeting c-KIT, EGFR, MALT-1, PI3K, and Bcr-Abl kinases [2][3][4].

Why Thiazolo[5,4-b]pyridine Analogs Cannot Be Interchanged with Methyl 2-(2-nitrophenyl)thiazolo[5,4-b]pyridine-6-carboxylate


Substituting Methyl 2-(2-nitrophenyl)thiazolo[5,4-b]pyridine-6-carboxylate with a generic thiazolo[5,4-b]pyridine analog is not chemically or pharmacologically neutral. The ortho-nitro substitution pattern on the 2-phenyl ring introduces distinct electronic and steric properties relative to para- and meta-nitro regioisomers, altering both intermolecular binding interactions and intramolecular conformational preferences . Simultaneously, the 6-methyl ester provides a hydrolytically labile prodrug handle and a synthetic diversification point absent in 6-methyl or 6-unsubstituted analogs . The combined ortho-nitro/6-ester motif produces a computed LogP of 3.58 and PSA of 126.14 Ų, markedly different from the unsubstituted core (LogP ~1.5 estimated; PSA ~68 Ų) and the para-nitro analog (LogP 3.79; PSA 99.84 Ų) . In the context of the thiazolo[5,4-b]pyridine scaffold, where subtle modifications at R₁ and R₂ positions can shift kinase inhibitory potency by orders of magnitude or ablate activity entirely [1], interchange without experimental validation carries a high risk of target disengagement or altered ADME properties.

Quantitative Differentiation Evidence for Methyl 2-(2-nitrophenyl)thiazolo[5,4-b]pyridine-6-carboxylate vs. Closest Analogs


Physicochemical Profile: LogP and PSA Differentiation vs. Para-Nitro and Meta-Nitro Regioisomers

Methyl 2-(2-nitrophenyl)thiazolo[5,4-b]pyridine-6-carboxylate exhibits a computed LogP of 3.58, which is lower than the para-nitro (CAS 121717-37-1) and meta-nitro (CAS 121739-78-4) regioisomers, both computed at LogP 3.79. The target compound's polar surface area (PSA) is computed at 126.14 Ų, compared to 99.84 Ų for both the para- and meta-nitro analogs. This represents a LogP reduction of 0.21 units and a PSA increase of 26.30 Ų (26.3% higher) driven by the additional methyl ester moiety . The lower lipophilicity and higher PSA predict improved aqueous solubility and reduced passive membrane permeability relative to the non-ester nitro-regioisomers [1].

Physicochemical profiling Lipophilicity Polar surface area ADME prediction

Functional Group Orthogonality: Methyl Ester as a Synthetic Diversification Handle vs. 6-Methyl and 6-Hydroxymethyl Analogs

The 6-methyl ester of the target compound provides a chemically orthogonal handle for diversification that is absent in the 6-methyl analog (CAS 925438-35-3) and the 6-hydroxymethyl analog (CAS 1231952-71-8). The methyl ester can be selectively hydrolyzed to the carboxylic acid under mild basic conditions, converted to various amides via direct aminolysis, or reduced to the primary alcohol — transformations not accessible from the 6-methyl derivative. The 6-hydroxymethyl analog (computed LogP 1.21–3.28 depending on method) cannot be directly converted to amides without prior oxidation . This functional group orthogonality is critical for library synthesis and SAR exploration around the 6-position without resynthesizing the thiazolo[5,4-b]pyridine core.

Synthetic chemistry Prodrug design Chemical diversification Structure-activity relationship

Ortho-Nitro Substitution: Conformational and Electronic Distinction vs. Para- and Meta-Nitro Thiazolo[5,4-b]pyridines

The ortho-nitro group on the 2-phenyl ring of Methyl 2-(2-nitrophenyl)thiazolo[5,4-b]pyridine-6-carboxylate introduces a sterically constrained conformation and altered electron distribution compared to para- and meta-nitro regioisomers. In thiazolo[5,4-b]pyridine-based kinase inhibitors, the 2-aryl substituent occupies a critical hydrophobic pocket, and even regioisomeric nitro placement can determine whether a compound is active or inactive. Direct evidence from the c-KIT inhibitor SAR study demonstrated that only specific R₁ aryl substituents yielded enzymatic inhibition: a 3-(trifluoromethyl)phenyl group produced moderate activity (IC₅₀ = 9.87 μM), while many other aryl variants were completely inactive (<50% inhibition at 10 μM) [1]. While the exact nitro regioisomers were not tested in that study, the sensitivity of the thiazolo[5,4-b]pyridine scaffold to aryl substitution pattern is firmly established.

Molecular conformation Nitro group orientation Kinase inhibitor design Binding mode

Scaffold-Class Validation: Thiazolo[5,4-b]pyridine Core as a Multi-Kinase Privileged Scaffold with Documented Nanomolar Potency

The thiazolo[5,4-b]pyridine core shared by Methyl 2-(2-nitrophenyl)thiazolo[5,4-b]pyridine-6-carboxylate has been independently validated across multiple kinase targets. In EGFR-TK inhibition, the lead compound 10k from the same scaffold class achieved IC₅₀ values of 0.010 μM (HCC827), 0.08 μM (H1975), and 0.82 μM (A-549), comparable to osimertinib, and demonstrated selective cytotoxicity with no toxicity against normal BEAS-2B cells at >35 μM [1]. In c-KIT inhibition, compound 6r achieved an IC₅₀ of 0.14 μM against wild-type c-KIT and 4.77 μM against the imatinib-resistant V560G/D816V double mutant, representing an 8.0-fold improvement over imatinib against the double mutant [2]. In the MALT-1 protease space, AbbVie's patent (WO 2023/192913 A1) claims thiazolo[5,4-b]pyridine derivatives as inhibitors for ABC-DLBCL treatment [3]. This multi-target validation de-risks the scaffold for hit-finding campaigns.

Kinase inhibition Privileged scaffold Drug discovery Oncology

Molecular Weight and Hydrogen Bond Acceptor Count: Differentiation from the Unsubstituted Thiazolo[5,4-b]pyridine Core

Methyl 2-(2-nitrophenyl)thiazolo[5,4-b]pyridine-6-carboxylate has a molecular weight of 315.30 Da and contains 7 hydrogen bond acceptors (4 from the nitro group, 2 from the ester, 1 from the thiazole nitrogen), compared to the unsubstituted parent scaffold Thiazolo[5,4-b]pyridine-6-carboxylic acid methyl ester (CAS 394223-77-9) with MW 194.21 Da and 4 H-bond acceptors . This represents a 62.3% increase in molecular weight and a 75% increase in H-bond acceptor count. The target compound remains within Lipinski's rule-of-five space (MW < 500; LogP < 5; H-bond acceptors ≤ 10) but occupies a substantially more 'lead-like' space than the fragment-sized parent core, providing additional vectors for target engagement without crossing into 'beyond rule-of-five' chemical space [1].

Drug-likeness Molecular descriptors Lead optimization Fragment-based drug discovery

Predicted Metabolic Lability: Nitro Group Reduction Potential and Ester Hydrolysis as Differentiating ADME Features

The target compound contains two metabolically labile functional groups — the aromatic nitro group and the methyl ester — that jointly differentiate it from analogs lacking either functionality. Aromatic nitro groups are substrates for nitroreductase enzymes, undergoing reduction to nitroso, hydroxylamine, and amine metabolites, a property exploited in hypoxia-activated prodrugs and bioreductive agents [1]. The methyl ester is subject to hydrolysis by ubiquitous esterases, generating the corresponding carboxylic acid. This dual metabolic liability is absent in the 6-methyl analog (CAS 925438-35-3), which lacks the ester, and the para-nitro analog (CAS 121717-37-1), which lacks the ester. While direct metabolic stability data (e.g., human liver microsome t₁/₂, hepatocyte clearance) for this specific compound were not located in the public domain, the structural features predict a distinct metabolic fate profile that must be considered when interpreting biological assay results obtained over extended incubation periods.

Metabolism Nitroreductase Esterase Prodrug activation

Procurement-Relevant Application Scenarios for Methyl 2-(2-nitrophenyl)thiazolo[5,4-b]pyridine-6-carboxylate (CAS 1231952-70-7)


Kinase Inhibitor Hit-Finding and Scaffold Hopping Campaigns

The thiazolo[5,4-b]pyridine core is a validated purine isostere with documented activity against c-KIT, EGFR, MALT-1, PI3K, Bcr-Abl, and VEGFR2 [1][2]. Methyl 2-(2-nitrophenyl)thiazolo[5,4-b]pyridine-6-carboxylate can serve as a screening candidate in kinase panel assays to establish whether the ortho-nitro/6-ester combination yields a novel selectivity fingerprint distinct from published thiazolo[5,4-b]pyridine inhibitors. Its drug-like physicochemical profile (LogP 3.58; MW 315.30; PSA 126.14 Ų) makes it directly compatible with standard biochemical and cell-based screening workflows without the solubility challenges often encountered with more lipophilic analogs (e.g., LogP > 4).

Parallel Library Synthesis via 6-Position Ester Diversification

The methyl ester at the 6-position provides a chemical branching point for rapid analog generation. The ester can be hydrolyzed to the carboxylic acid for salt formation studies, converted to a panel of amides via direct reaction with primary or secondary amines, or reduced to the alcohol for further functionalization — three orthogonal diversification pathways from a single starting material. This is not achievable with the 6-methyl (CAS 925438-35-3) or 6-hydroxymethyl (CAS 1231952-71-8) analogs. The ortho-nitro group remains intact throughout these transformations, enabling SAR exploration at the 6-position while keeping the 2-aryl substituent constant.

Bioreductive Prodrug Design and Hypoxia-Targeted Agent Development

The aromatic nitro group is a well-established trigger for bioreductive activation in hypoxic tumor microenvironments. When combined with the ester prodrug handle, this compound offers a dual-modality design template: the nitro group can be reduced selectively under hypoxic conditions to generate a reactive species, while the ester can modulate pharmacokinetics and be cleaved to the active acid in vivo [1]. Researchers developing hypoxia-selective anticancer agents or antibacterial compounds targeting anaerobic infections may find this dual-functional scaffold a valuable starting point distinct from single-modality nitroaromatics.

Computational Chemistry and Docking Model Validation

Given the absence of a published co-crystal structure for this specific compound, its distinct ortho-nitro/ester substitution pattern presents an opportunity for prospective docking and molecular dynamics studies to predict binding modes across the kinome. The compound can serve as a test case for validating computational models that seek to distinguish regioisomeric binding preferences (ortho vs. meta vs. para nitro) — a challenging problem in structure-based drug design where scoring functions often fail to adequately penalize steric clashes from ortho substituents [1][2].

Quote Request

Request a Quote for Methyl 2-(2-nitrophenyl)thiazolo[5,4-b]pyridine-6-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.